(6-(Cyclohexylthio)pyridin-3-yl)(phenyl)methanone
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Overview
Description
(6-(Cyclohexylthio)pyridin-3-yl)(phenyl)methanone: is a chemical compound with the molecular formula C18H19NOS and a molecular weight of 297.4 g/mol . It is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Cyclohexylthio)pyridin-3-yl)(phenyl)methanone typically involves the reaction of cyclohexylthiol with a pyridine derivative under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(6-(Cyclohexylthio)pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(6-(Cyclohexylthio)pyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(6-(Cyclohexylthio)pyridin-3-yl)(phenyl)methanone is unique due to the presence of the cyclohexylthio group, which imparts distinct chemical and physical properties compared to its analogs . This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Properties
Molecular Formula |
C18H19NOS |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(6-cyclohexylsulfanylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C18H19NOS/c20-18(14-7-3-1-4-8-14)15-11-12-17(19-13-15)21-16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10H2 |
InChI Key |
AKGORZOIODOOOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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